molecular formula C32H28O3S2 B14372305 Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate CAS No. 91815-49-5

Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate

Cat. No.: B14372305
CAS No.: 91815-49-5
M. Wt: 524.7 g/mol
InChI Key: ATZCRMBOKDWPEE-UHFFFAOYSA-M
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Description

Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate is a complex organic compound that features a sulfanium ion bonded to biphenyl and methylphenyl groups, with a methanesulfonate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate typically involves the reaction of [1,1’-biphenyl]-4-yl and 4-methylphenyl with a sulfanium ion source under controlled conditions. The reaction is often carried out in an organic solvent such as diethyl ether, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted biphenyl or methylphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di([1,1’-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate is unique due to its combination of biphenyl and methylphenyl groups with a sulfanium ion and methanesulfonate counterion. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

91815-49-5

Molecular Formula

C32H28O3S2

Molecular Weight

524.7 g/mol

IUPAC Name

methanesulfonate;(4-methylphenyl)-bis(4-phenylphenyl)sulfanium

InChI

InChI=1S/C31H25S.CH4O3S/c1-24-12-18-29(19-13-24)32(30-20-14-27(15-21-30)25-8-4-2-5-9-25)31-22-16-28(17-23-31)26-10-6-3-7-11-26;1-5(2,3)4/h2-23H,1H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ATZCRMBOKDWPEE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5.CS(=O)(=O)[O-]

Origin of Product

United States

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